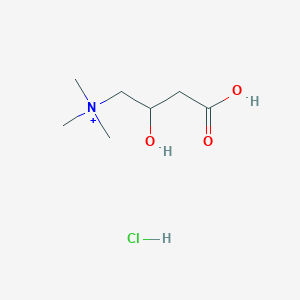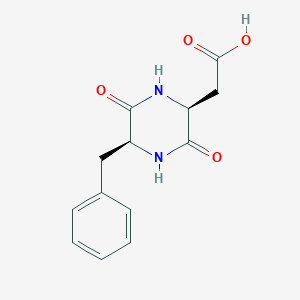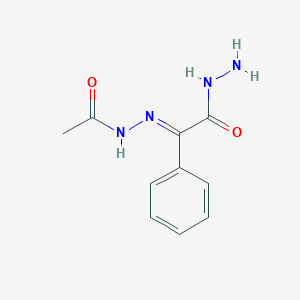
DL-肉碱盐酸盐
描述
DL-Carnitine hydrochloride is a quaternary ammonium compound biosynthesized from the amino acids lysine and methionine . In living cells, it is required for the transport of fatty acids from the cytosol into the mitochondria during the breakdown of lipids (fats) for the generation of metabolic energy .
Synthesis Analysis
DL-Carnitine Hydrochloride can be synthesized using a reverse-phase HPLC method . The UV absorption derivatives of DL-Carnitine Hydrochloride are formed with p-Bromophenacyl Bromide in an essentially quantitative manner using crown ether as a catalyst . Another method involves the agitation of a resultant white solid with ethanol, followed by vacuum filtration .Molecular Structure Analysis
The molecular formula of DL-Carnitine Hydrochloride is C7H16ClNO3 . Its average mass is 197.660 Da and its monoisotopic mass is 197.081863 Da .Chemical Reactions Analysis
DL-Carnitine Hydrochloride is relatively unreactive . Hazardous polymerization does not occur under normal processing .Physical And Chemical Properties Analysis
DL-Carnitine Hydrochloride is a solid substance . It has a pH value of 1.8 - 2.5 (100 g/l, H₂O) . The melting range is between 194 °C and 199 °C .科学研究应用
代谢途径调节
DL-肉碱盐酸盐已知可以将葡萄糖代谢从糖酵解转向糖原储存,并增强长链脂肪酸进入线粒体的转运,在线粒体中被氧化以产生能量 .
合成应用
它用于合成应用,特别是由于其特性,例如具有特定的 pH 范围(100 g/l、H₂O 时为 1.8 - 2.5),这对某些化学反应至关重要 .
钙钛矿太阳能电池效率
一项研究表明,DL-肉碱盐酸盐可以通过实现分子间酯化反应,在提高 FACsPbI3 钙钛矿太阳能电池的效率方面发挥作用 .
立体异构体比较研究
DL-肉碱用于与其纯异构体 L-肉碱和 D-肉碱进行比较研究,以了解它们之间的生物活性差异 .
嗜盐细菌的渗透保护
研究表明,DL-肉碱可以作为嗜盐细菌 Chromohalobacter salexigens 在各种盐度条件下的有效渗透保护剂 .
分子生物学研究
作用机制
Target of Action
DL-Carnitine hydrochloride, also known as Levocarnitine, primarily targets the mitochondria in cells . It plays a crucial role in the transport of long-chain fatty acids across the mitochondrial membrane .
Biochemical Pathways
DL-Carnitine hydrochloride affects the β-oxidation pathway of fatty acids . It helps transport long-chain fatty acids into the mitochondria so that they can be oxidized to produce energy in the form of adenosine triphosphate (ATP) . It also helps transport some toxic compounds out of the mitochondria .
Pharmacokinetics
The homeostasis of DL-Carnitine hydrochloride is multifaceted. Its concentrations are achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .
Result of Action
The primary result of DL-Carnitine hydrochloride’s action is the production of energy in the form of ATP through the oxidation of long-chain fatty acids . It also helps in the removal of excess acyl groups from the body and the modulation of intracellular coenzyme A (CoA) homeostasis .
Action Environment
Environmental factors such as temperature and osmotic conditions can influence the action of DL-Carnitine hydrochloride . For instance, under salt-stress conditions, it can be utilized as an osmoprotectant . When exposed to low and high temperatures, both DL-Carnitine and its metabolic intermediate GB can be simultaneously accumulated intracellularly, serving as cryoprotectants and thermoprotectants .
安全和危害
属性
IUPAC Name |
(3-carboxy-2-hydroxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
461-05-2, 461-06-3 | |
| Record name | Carnitine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carnitine chloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARNITINE (dl) HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-carnitine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)